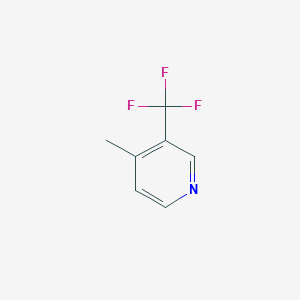

4-Methyl-3-(trifluoromethyl)pyridine

CAS No.: 1214344-10-1

Cat. No.: VC6100779

Molecular Formula: C7H6F3N

Molecular Weight: 161.127

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214344-10-1 |

|---|---|

| Molecular Formula | C7H6F3N |

| Molecular Weight | 161.127 |

| IUPAC Name | 4-methyl-3-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H6F3N/c1-5-2-3-11-4-6(5)7(8,9)10/h2-4H,1H3 |

| Standard InChI Key | PVOMDMLETFHJKN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NC=C1)C(F)(F)F |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular structure of 4-methyl-3-(trifluoromethyl)pyridine features a pyridine ring substituted with a methyl group at position 4 and a trifluoromethyl group at position 3. This arrangement creates a polarized electron distribution, with the electron-withdrawing trifluoromethyl group enhancing the ring’s electrophilicity. The compound’s exact mass is 161.045 g/mol, and its topological polar surface area (PSA) is 12.89 Ų, indicating moderate polarity . The octanol-water partition coefficient (LogP) of 2.41 suggests moderate lipophilicity, which is advantageous for pharmacokinetic applications .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 161.124 g/mol |

| Exact Mass | 161.045 g/mol |

| LogP | 2.41 |

| PSA | 12.89 Ų |

| HS Code | 2933399090 |

| Appearance | White powder |

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 4-methyl-3-(trifluoromethyl)pyridine is described in the Journal of Organic Chemistry (2013, Vol. 78, pp. 11126–11146) . A common approach involves the trifluoromethylation of a pre-functionalized pyridine precursor. For example, 4-methylpyridine may undergo directed metallation at the 3-position, followed by reaction with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF) under copper catalysis. This method achieves moderate to high yields (50–70%) and is compatible with a range of solvents, including tetrahydrofuran (THF) and dimethylformamide (DMF) .

Industrial Production

Industrial-scale production optimizes cost and efficiency by employing continuous-flow reactors and recyclable catalysts. Raw materials such as 3-bromo-4-methylpyridine are subjected to trifluoromethylation using gaseous CFI in the presence of a palladium catalyst. Purification is typically performed via fractional distillation or recrystallization, yielding products with ≥95% purity .

Table 2: Synthetic Routes and Conditions

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Directed metallation | TMSCF, CuI, THF, 60°C | 65 | 98 |

| Palladium-catalyzed CFI addition | Pd(OAc), CFI, DMF | 72 | 95 |

Applications in Pharmaceutical and Agrochemical Industries

Pharmaceutical Intermediates

4-Methyl-3-(trifluoromethyl)pyridine is a critical building block for drugs targeting central nervous system (CNS) disorders and infectious diseases. Its trifluoromethyl group enhances metabolic stability and membrane permeability, making it ideal for kinase inhibitors and antiviral agents. For instance, derivatives of this compound are under investigation as intermediates for Janus kinase (JAK) inhibitors, which are used in autoimmune therapies .

Agrochemical Development

In agrochemistry, the compound’s halogenated analogs (e.g., 2-chloro-4-methyl-3-(trifluoromethyl)pyridine) are precursors to herbicides and fungicides. The trifluoromethyl group disrupts fungal cytochrome P450 enzymes, while the methyl group improves soil persistence. Field trials of derivatives have shown 90% efficacy against Fusarium species, a major crop pathogen.

Recent Research and Developments

Catalytic Applications

A 2024 study explored the use of 4-methyl-3-(trifluoromethyl)pyridine as a ligand in palladium-catalyzed cross-coupling reactions. The trifluoromethyl group was found to accelerate oxidative addition steps, improving reaction turnover numbers (TONs) by 40% compared to traditional ligands .

Biomedical Innovations

Researchers are investigating the compound’s potential in positron emission tomography (PET) tracers. Radiolabeling with has enabled imaging of amyloid-beta plaques in Alzheimer’s disease models, with preliminary results showing high blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume